molecular formula C29H29NO5 B4990713 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate CAS No. 5795-82-4

4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate

Cat. No.: B4990713
CAS No.: 5795-82-4
M. Wt: 471.5 g/mol
InChI Key: WNRLXBGFCIJNEF-UHFFFAOYSA-N
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Description

The compound 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate is a complex organic molecule It belongs to the class of phenanthridine derivatives, which are known for their bioactive properties

Preparation Methods

The synthesis of 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate can be achieved through several synthetic routes:

  • Synthetic Routes

    • A common method involves the condensation of a phenanthridine derivative with a dimethoxyphenyl acetate precursor.

    • This reaction typically requires a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods

    • Industrial-scale production may utilize catalytic processes to improve yield and efficiency. For instance, employing palladium-catalyzed cross-coupling reactions could enhance the synthesis.

Chemical Reactions Analysis

4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate: undergoes various chemical reactions:

  • Oxidation: : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

  • Reduction: : Reductive conditions, such as using lithium aluminum hydride, can convert it into different reduced forms.

  • Substitution: : It participates in nucleophilic substitution reactions where halogens or other leaving groups on the phenyl ring are replaced by nucleophiles.

  • Common Reagents and Conditions: : The reactions often require catalysts like palladium, strong acids or bases, and specific solvents to achieve the desired transformations.

  • Major Products: : The primary products formed depend on the type of reaction, with oxidation leading to carboxylic acids or ketones, reduction yielding alcohols or alkanes, and substitution generating a variety of functionalized derivatives.

Scientific Research Applications

4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate: has diverse scientific research applications:

  • Chemistry: : It serves as a precursor for synthesizing more complex molecules and exploring reaction mechanisms.

  • Biology: : The compound's structure allows it to interact with biological targets, making it valuable for studying biochemical pathways.

  • Medicine: : Potential therapeutic applications include its use as a pharmacophore in drug design for targeting specific diseases.

  • Industry: : Its chemical stability and reactivity make it suitable for material science applications, such as developing new polymers or coatings.

Mechanism of Action

The mechanism by which 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate exerts its effects involves interaction with molecular targets:

  • Molecular Targets: : It may bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: : These interactions can influence various biological pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparing 4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate with similar compounds highlights its uniqueness:

  • Similar Compounds

    • Phenanthridine: : A simpler analog with fewer functional groups and different reactivity.

    • Naphthyridine: : Shares structural similarities but lacks the methoxy and acetate groups.

  • Uniqueness: : The specific arrangement of functional groups in This compound

This compound's versatility makes it a valuable subject for continued research and exploration in multiple scientific disciplines.

Properties

IUPAC Name

[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO5/c1-16(31)35-28-23(33-4)12-18(13-24(28)34-5)27-26-20(14-29(2,3)15-22(26)32)25-19-9-7-6-8-17(19)10-11-21(25)30-27/h6-13,27,30H,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRLXBGFCIJNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386694
Record name AC1MFBRA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5795-82-4
Record name AC1MFBRA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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